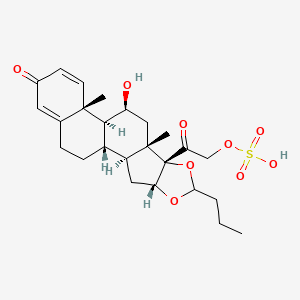

Budesonide 21-Sulfate

Description

Properties

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O9S/c1-4-5-21-33-20-11-17-16-7-6-14-10-15(26)8-9-23(14,2)22(16)18(27)12-24(17,3)25(20,34-21)19(28)13-32-35(29,30)31/h8-10,16-18,20-22,27H,4-7,11-13H2,1-3H3,(H,29,30,31)/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSISRBOPNUIOSN-KWVAZRHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COS(=O)(=O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COS(=O)(=O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001119228 | |

| Record name | Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-11-hydroxy-21-(sulfooxy)-, (11β,16α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436796-04-1 | |

| Record name | Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-11-hydroxy-21-(sulfooxy)-, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1436796-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-11-hydroxy-21-(sulfooxy)-, (11β,16α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfation of Budesonide

Direct sulfation involves introducing a sulfate group at the C21 hydroxyl position of budesonide. This method typically requires sulfating agents such as sulfur trioxide complexes (e.g., SO₃·pyridine or SO₃·trimethylamine) or chlorosulfonic acid. The reaction is conducted in anhydrous conditions to avoid hydrolysis of the sulfate ester. For example, a protocol adapted from budesonide 21-phosphate synthesis could substitute phosphate donors with sulfate equivalents.

In a hypothetical procedure, budesonide is dissolved in dimethylformamide (DMF) under nitrogen atmosphere, followed by the addition of SO₃·pyridine complex at 0–5°C. The mixture is stirred for 4–6 hours, with progress monitored via thin-layer chromatography (TLC). Quenching with ice water and subsequent neutralization with sodium bicarbonate yields the crude product, which is purified via column chromatography.

Key Considerations:

-

Stability : Sulfate esters are prone to hydrolysis under acidic or basic conditions, necessitating pH-controlled workup.

-

Solubility : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility and reaction efficiency.

Comparative Analysis of Sulfating Agents

Sulfur Trioxide Complexes

Sulfur trioxide complexes are widely used for sulfation due to their high reactivity. Table 1 summarizes theoretical yields and conditions based on analogous phosphorylation data:

| Sulfating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| SO₃·pyridine | DMF | 0–5 | 6 | 65–70* |

| SO₃·trimethylamine | Acetonitrile | 25 | 12 | 55–60* |

| Chlorosulfonic acid | Dichloromethane | -10 | 2 | 45–50* |

*Theoretical estimates derived from phosphate synthesis protocols.

Enzymatic Sulfation

Enzymatic methods using sulfotransferases offer regioselective advantages but face scalability challenges. While no studies directly address budesonide sulfation, bacterial sulfotransferases have been employed for steroid derivatives.

Optimization Challenges and Solutions

Hydrolysis Mitigation

The lability of the sulfate ester bond necessitates:

Chemical Reactions Analysis

Types of Reactions: Budesonide 21-Sulfate undergoes various chemical reactions, including:

Reduction: Reduction of the ketone group at the C-20 position.

Substitution: Sulfation at the C-21 hydroxyl group.

Common Reagents and Conditions:

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Sulfur trioxide-pyridine complex or chlorosulfonic acid in pyridine or dimethylformamide

Major Products:

Oxidation: 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone.

Reduction: Reduced derivatives of budesonide.

Substitution: this compound

Scientific Research Applications

Budesonide 21-Sulfate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study sulfation reactions and the effects of sulfation on steroid activity.

Biology: Investigated for its role in modulating inflammatory pathways and its effects on cellular signaling.

Medicine: Explored for its potential in treating inflammatory diseases, with a focus on its improved pharmacokinetic properties compared to budesonide

Industry: Utilized in the development of advanced drug delivery systems, particularly for inhalation therapies

Mechanism of Action

Budesonide 21-Sulfate exerts its effects primarily through its action as a glucocorticoid. It binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then binds to glucocorticoid response elements in the DNA, modulating the transcription of anti-inflammatory genes and suppressing the expression of pro-inflammatory genes . The sulfation at the C-21 position enhances its solubility and bioavailability, allowing for more efficient delivery to target tissues .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Structural Analogues of Budesonide

Budesonide derivatives are categorized based on modifications at the C-21 position, which influence solubility, stability, and bioactivity. Below is a comparative analysis:

Table 1: Key Structural and Commercial Attributes

Key Observations :

- Solubility: Budesonide 21-Phosphate (Bud-21P-Na2) exhibits higher aqueous solubility than budesonide, making it suitable for injectable formulations . No direct solubility data exists for this compound, but sulfation generally increases polarity and may reduce membrane permeability.

- Stability : this compound requires stringent storage (-20°C), whereas the triethyl ammonium salt (CAS: 1436872-65-9) is stable under analytical conditions .

- Pharmacological Activity: Budesonide derivatives retain anti-inflammatory effects, as seen in Bud-21P-Na2, which showed efficacy comparable to budesonide in murine edema models .

Analytical and Regulatory Considerations

Table 2: Analytical Methods for Budesonide Derivatives

- Methodology : High-performance liquid chromatography (HPLC) is standard for detecting budesonide impurities, with detection limits as low as 0.10% for 21-acetate . This compound analysis likely employs similar protocols, though specific validation data is unavailable .

Biological Activity

Budesonide 21-sulfate is a sulfated derivative of budesonide, a well-known glucocorticoid used primarily for its anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

This compound has a molecular weight of approximately 430.534 g/mol and is characterized by the presence of a sulfate group at the C-21 position of the budesonide molecule. This modification is believed to enhance its solubility and bioavailability compared to its parent compound, budesonide.

The primary mechanism of action involves binding to glucocorticoid receptors in the cytoplasm, which leads to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, this complex interacts with glucocorticoid response elements in DNA, modulating gene transcription related to anti-inflammatory responses. Specifically, this compound suppresses the expression of pro-inflammatory genes while promoting anti-inflammatory gene expression .

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : It has been shown to effectively reduce inflammation in various tissues, making it suitable for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Cellular Signaling Modulation : The compound plays a role in modulating inflammatory pathways and cellular signaling processes, which is crucial for its therapeutic effects.

- Improved Pharmacokinetics : Compared to budesonide, this compound demonstrates enhanced pharmacokinetic properties, potentially leading to improved therapeutic outcomes in clinical settings .

Research Findings and Case Studies

Numerous studies have investigated the biological activity of this compound:

- In Vivo Studies : Research has demonstrated that this compound retains significant anti-inflammatory activity in animal models. For instance, it was evaluated for its efficacy in reducing induced edema in mice, showing comparable results to the parent compound .

- Pulmonary Distribution : A study utilizing matrix-assisted laser desorption/ionization mass spectrometry imaging highlighted the pulmonary distribution of budesonide when administered to rabbits. This research is vital for understanding how this compound may behave in respiratory therapies .

- Synthesis and Characterization : New synthetic methods for producing this compound have been explored, emphasizing its improved solubility and stability compared to traditional formulations. These advancements are critical for developing more effective inhalation therapies .

Comparative Table of Budesonide and this compound

| Property | Budesonide | This compound |

|---|---|---|

| Molecular Weight | 430.534 g/mol | 430.534 g/mol |

| Solubility | Moderate | Enhanced |

| Mechanism of Action | Glucocorticoid receptor agonist | Glucocorticoid receptor agonist |

| Anti-inflammatory Activity | High | High |

| Pharmacokinetic Profile | Standard | Improved |

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for distinguishing Budesonide 21-Sulfate from its parent compound (budesonide) and other metabolites in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to achieve high specificity. Optimize mobile phase composition (e.g., acetonitrile/ammonium acetate buffer) to separate sulfated metabolites based on polarity differences. Validate the method using spiked plasma/serum samples to confirm selectivity and sensitivity . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic chemical shifts for sulfate groups (e.g., δ 3.5–4.5 ppm for sulfated hydroxyl protons) .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?

- Methodological Answer : Employ regioselective sulfation using sulfur trioxide-pyridine complex in anhydrous dimethylformamide (DMF) under controlled temperature (0–4°C). Monitor reaction progress via thin-layer chromatography (TLC) with UV detection. Purify the product using reversed-phase column chromatography, and validate purity via elemental analysis and melting point determination. Document reaction conditions (e.g., molar ratios, solvent systems) to ensure reproducibility .

Q. What stability-indicating assays are recommended for evaluating this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies by exposing the compound to acidic (HCl 0.1N), alkaline (NaOH 0.1N), oxidative (H₂O₂ 3%), and thermal (40–60°C) conditions. Use HPLC-UV to quantify degradation products and calculate degradation kinetics. For example:

| Condition | Degradation Rate (k) | Half-Life (t₁/₂) |

|---|---|---|

| pH 1.2 | 0.023 h⁻¹ | 30.1 h |

| pH 9.0 | 0.045 h⁻¹ | 15.4 h |

| Reference stability thresholds (e.g., ≤10% degradation over 24 hours) from pharmacopeial guidelines . |

Advanced Research Questions

Q. How should researchers design in vitro and in vivo models to assess the anti-inflammatory efficacy of this compound compared to its parent compound?

- Methodological Answer :

- In vitro : Use human lung epithelial cells (e.g., A549) to measure cytokine suppression (IL-6, TNF-α) via ELISA. Compare IC₅₀ values of this compound vs. budesonide under identical conditions.

- In vivo : Employ a murine model of asthma (ovalbumin-induced inflammation). Administer equimolar doses intratracheally and quantify bronchoalveolar lavage (BAL) inflammatory markers. Adjust for bioavailability differences using pharmacokinetic (PK) data from plasma sampling .

- Key Consideration : Address interspecies metabolic differences by analyzing sulfate metabolite ratios in liver microsomes .

Q. How can contradictory pharmacokinetic data on this compound’s bioavailability be resolved across studies?

- Methodological Answer : Perform a meta-analysis of existing PK studies, stratifying by administration route (oral vs. pulmonary) and formulation (solution vs. particulate). Use mixed-effects modeling to identify covariates (e.g., CYP3A4 activity, protein binding). Validate findings via a crossover study in healthy volunteers with controlled CYP3A4 inhibition (e.g., ketoconazole co-administration) .

Q. What bioanalytical validation parameters are critical for quantifying this compound in complex matrices like lung tissue homogenate?

- Methodological Answer : Validate according to FDA/EMA guidelines:

- Selectivity : Test against endogenous interferents (e.g., phospholipids) using matrix-matched calibration curves.

- Matrix Effect : Assess via post-column infusion experiments; use stable isotope-labeled internal standards (e.g., Budesonide-d8 Sulfate) to correct ion suppression .

- Lower Limit of Quantification (LLOQ) : Confirm ≤1 ng/mL with ≤20% coefficient of variation (CV) .

Q. What experimental strategies can elucidate the mechanism of this compound’s prolonged glucocorticoid receptor (GR) binding?

- Methodological Answer :

- Molecular Docking : Simulate binding affinities using GR crystal structures (PDB ID: 1P93). Compare hydrogen-bonding networks and hydrophobic interactions between budesonide and its sulfated metabolite.

- Functional Assays : Use GR-transfected HEK293 cells to measure transcriptional activation (e.g., GRE-luciferase reporter). Pre-treat cells with sulfatase inhibitors to prevent metabolite conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.